molecular formula C10H8F3N3O2 B13037900 Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B13037900
M. Wt: 259.18 g/mol
InChI Key: WSHYHIHTMCRRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. The presence of a trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial applications. The method’s broad substrate scope and functional group tolerance further support its utility in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Biological Activity

Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H12F3N3O2
  • Molecular Weight : 263.22 g/mol
  • CAS Number : 2102412-27-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anti-parasitic and anti-cancer properties. The compound's trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its biological efficacy.

Antiparasitic Activity

A notable study investigated the compound's activity against Cryptosporidium parvum, a significant cause of gastrointestinal disease. The compound exhibited promising in vitro potency with an effective concentration (EC50) of approximately 0.17 μM. This level of activity suggests it could serve as a lead compound for further development against this pathogen .

Anticancer Potential

Research has also indicated that derivatives of triazole-containing compounds can exhibit selective inhibition of cancer-related kinases. For instance, compounds similar to this compound have shown potential in inhibiting c-Met kinases, which are implicated in various cancers . The structure-activity relationship studies highlight that modifications at specific positions on the triazole ring can significantly enhance anticancer activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:

  • Trifluoromethyl Substitution : The presence of the trifluoromethyl group at position 6 enhances both lipophilicity and biological activity.
  • Positioning of Functional Groups : Variations in substituents at positions 3 and 5 have been shown to modulate potency against specific targets .

Case Study 1: Antiparasitic Efficacy

In a controlled study involving murine models infected with C. parvum, this compound demonstrated significant reductions in parasite load compared to untreated controls. This study supports the compound's potential for therapeutic use in treating cryptosporidiosis .

Case Study 2: Cancer Treatment Applications

A recent investigation into related compounds revealed that modifications to the triazole scaffold resulted in enhanced selectivity toward cancer cells while minimizing toxicity to normal cells. The most effective analogs showed IC50 values in the low nanomolar range against various cancer cell lines . This highlights the promise of these compounds in developing targeted cancer therapies.

Properties

Molecular Formula

C10H8F3N3O2

Molecular Weight

259.18 g/mol

IUPAC Name

ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H8F3N3O2/c1-2-18-9(17)8-15-14-7-4-3-6(5-16(7)8)10(11,12)13/h3-5H,2H2,1H3

InChI Key

WSHYHIHTMCRRSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C2N1C=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.